

Application Notes and Protocols for the Nitration of 3-Phenylhexane

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Compound of Interest

Compound Name: 3-Phenylhexane

Cat. No.: B12442743

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This document provides a detailed experimental protocol for the nitration of **3-phenylhexane**, a process relevant to the synthesis of various organic intermediates. The protocol is based on established methods for the electrophilic aromatic substitution of alkylbenzenes.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group ($-NO_2$) onto an aromatic ring. This functional group can be subsequently converted into other functionalities, such as amines, which are crucial in the pharmaceutical and materials science industries. **3-Phenylhexane**, an alkylbenzene, undergoes nitration primarily at the ortho and para positions due to the activating and directing effects of the alkyl group. This protocol details the use of a standard mixed acid (a combination of concentrated nitric and sulfuric acids) for this transformation. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO_2^+)[1][2][3].

Data Presentation

Table 1: Reactant Properties and Stoichiometry

Reactant	Molecular Weight (g/mol)	Density (g/mL)	Moles	Volume (mL)	Equivalents
3- e Phenylhexan	162.28	0.86	0.1	18.87	1.0
Conc. Nitric Acid (~70%)	63.01	1.42	0.15	6.67	1.5
Conc. Sulfuric Acid (~98%)	98.08	1.84	0.2	10.87	2.0

Table 2: Expected Product Distribution and Properties

Product	Position of - NO ₂	Molecular Weight (g/mol)	Boiling Point (°C)	Expected Yield (%)
1-nitro-3- phenylhexane	ortho	207.28	~280-290	Minor
1-(4- nitrophenyl)hexa- ne	para	207.28	~290-300	Major

Note: The expected yields are estimates. The actual distribution will depend on the precise reaction conditions and should be determined experimentally. Steric hindrance from the hexyl group is expected to favor the formation of the para isomer.

Experimental Protocol

Safety Precautions

- Concentrated nitric acid and sulfuric acid are highly corrosive and potent oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of potentially explosive dinitrated byproducts[4].

Materials

- **3-Phenylhexane**
- Concentrated nitric acid (~70%)
- Concentrated sulfuric acid (~98%)
- Ice
- Deionized water
- 5% Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Diethyl ether or dichloromethane (for extraction)
- Round-bottom flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Separatory funnel (500 mL)
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Distillation apparatus or column chromatography setup

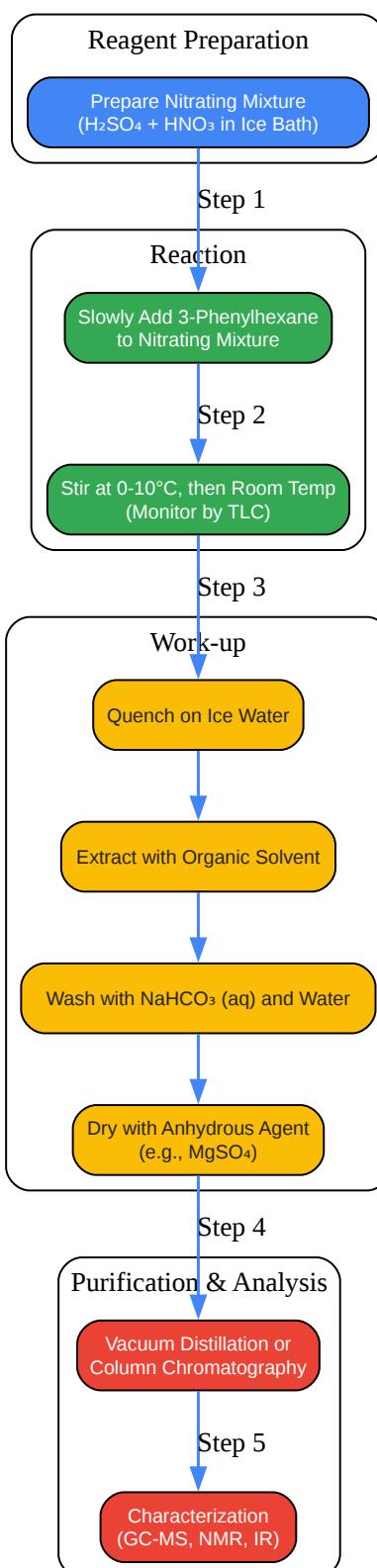
Procedure

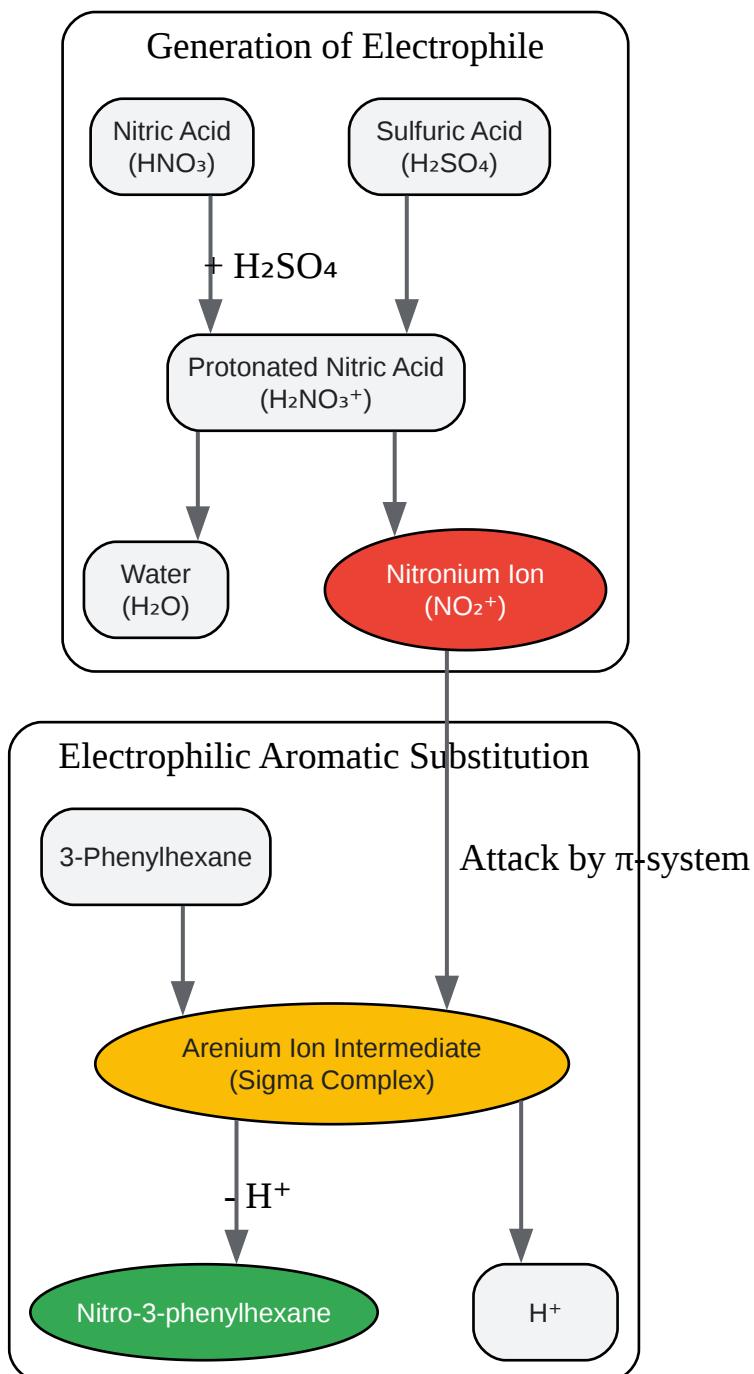
- Preparation of the Nitrating Mixture:
 - In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, add 10.87 mL (0.2 mol) of concentrated sulfuric acid.
 - Cool the flask in an ice-water bath to below 10 °C.
 - Slowly add 6.67 mL (0.15 mol) of concentrated nitric acid to the sulfuric acid with constant stirring. Maintain the temperature of the mixture below 15 °C during the addition. This mixture is known as the "mixed acid."
- Nitration Reaction:
 - In a dropping funnel, place 18.87 mL (0.1 mol) of **3-phenylhexane**.
 - Add the **3-phenylhexane** dropwise to the cold, stirred mixed acid over a period of 30-45 minutes.
 - Carefully monitor the reaction temperature and ensure it is maintained between 0 °C and 10 °C. Use an ice-salt bath if necessary for better temperature control.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up:
 - Pour the reaction mixture slowly and carefully onto approximately 100 g of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.
 - Transfer the mixture to a 500 mL separatory funnel.
 - Extract the product with two 50 mL portions of diethyl ether or dichloromethane.
 - Combine the organic layers and wash them sequentially with:

- 50 mL of cold deionized water.
- Two 50 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).
- 50 mL of deionized water.
- 50 mL of brine (saturated NaCl solution) to aid in layer separation.

- Drying and Solvent Removal:
 - Transfer the organic layer to a clean, dry Erlenmeyer flask.
 - Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
 - Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.
 - Remove the solvent using a rotary evaporator.
- Purification and Analysis:
 - The crude product will be a mixture of ortho and para isomers. These can be separated by vacuum distillation or column chromatography on silica gel.
 - Characterize the final product(s) using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm the structure and assess purity.

Mandatory Visualizations



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